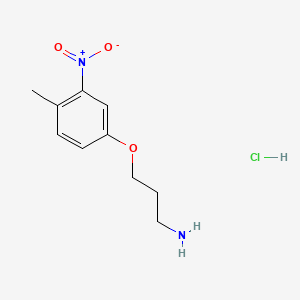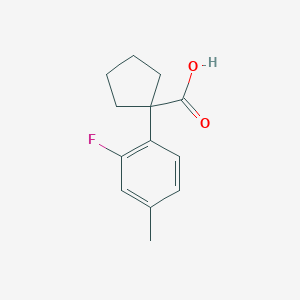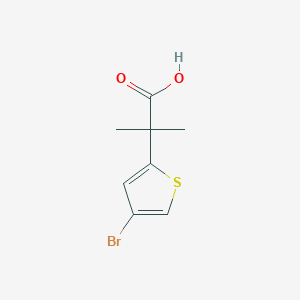![molecular formula C13H19ClFN3O2 B13532811 Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride](/img/structure/B13532811.png)
Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound features a piperazine ring substituted with a methyl group and a 3-amino-2-fluorophenyl group, making it a versatile intermediate for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride typically involves the following steps:
-
Formation of the Piperazine Ring: : The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is carried out under basic conditions using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Substitution with the Amino-Fluorophenyl Group: : The introduction of the 3-amino-2-fluorophenyl group can be achieved through nucleophilic substitution reactions. Common reagents for this step include 3-amino-2-fluorobenzyl chloride and a suitable base.
-
Esterification: : The final step involves the esterification of the piperazine derivative with methyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
-
Reduction: : Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.
-
Substitution: : Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium tert-butoxide to replace specific substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride has several scientific research applications:
-
Medicinal Chemistry: : This compound can serve as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
-
Organic Synthesis: : It is used as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
-
Biological Studies: : The compound can be employed in biological assays to study its effects on various biological pathways and targets.
-
Industrial Applications: : It can be used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
作用机制
The mechanism of action of Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies on its binding affinity and specificity are necessary to elucidate its precise mechanism of action.
相似化合物的比较
Similar Compounds
- Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate
- Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate
Uniqueness
Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of both a piperazine ring and a fluorinated aromatic group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C13H19ClFN3O2 |
|---|---|
分子量 |
303.76 g/mol |
IUPAC 名称 |
methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H18FN3O2.ClH/c1-19-13(18)17-7-5-16(6-8-17)9-10-3-2-4-11(15)12(10)14;/h2-4H,5-9,15H2,1H3;1H |
InChI 键 |
FSORDZJUDCHXBX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)N1CCN(CC1)CC2=C(C(=CC=C2)N)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


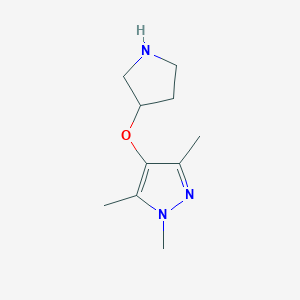
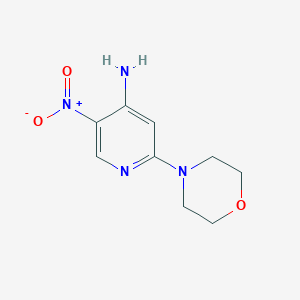

![O-[2-(Methanesulfonyl)ethyl]hydroxylamine](/img/structure/B13532759.png)
